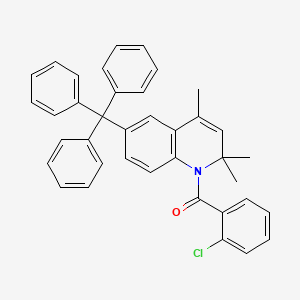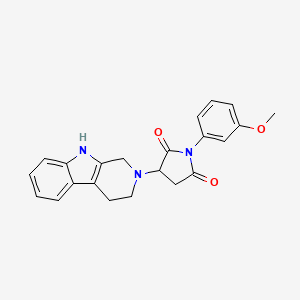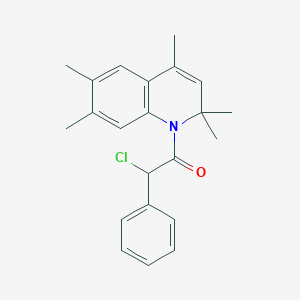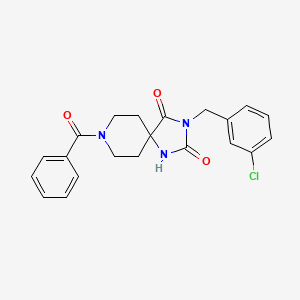![molecular formula C23H21ClN2O2 B11183038 N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B11183038.png)
N-[3-chloro-4-(morpholin-4-yl)phenyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a morpholine ring, a biphenyl structure, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a chloro-substituted benzene reacts with morpholine under basic conditions. Finally, the carboxamide group is added through an amidation reaction, where the amine group of the morpholine derivative reacts with a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine and chloro-substituted phenyl groups but differs in the presence of a thiadiazole ring.
4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl): Contains a morpholine ring and a chloro-substituted phenyl group but has a different overall structure.
Uniqueness
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl core, a morpholine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H21ClN2O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-21-16-20(10-11-22(21)26-12-14-28-15-13-26)25-23(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,25,27) |
InChI Key |
JIDHTQCYHXRSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-oxo-2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11182967.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11182973.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11182989.png)

![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182994.png)
![2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11182997.png)
![2-[(8-chloro-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11182998.png)


![N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide](/img/structure/B11183016.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11183028.png)
